![molecular formula C7H13N3O4 B14179069 [2-(2-Methoxyethoxy)ethoxy]acetyl azide CAS No. 850148-59-3](/img/structure/B14179069.png)
[2-(2-Methoxyethoxy)ethoxy]acetyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Methoxyethoxy)ethoxy]acetyl azide is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azide group attached to an acetyl moiety, which is further connected to a chain of ethoxy and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyethoxy)ethoxy]acetyl azide typically involves the reaction of [2-(2-Methoxyethoxy)ethoxy]acetic acid with hydrazoic acid (HN3) under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the azide group. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure the safety and efficiency of the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Methoxyethoxy)ethoxy]acetyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst are used under anhydrous conditions.
Cycloaddition Reactions: These reactions often require a copper catalyst and are performed at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The primary product is the corresponding amine.
Cycloaddition Reactions: The major product is a triazole derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2-Methoxyethoxy)ethoxy]acetyl azide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes and the development of bioconjugates.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its ability to introduce functional groups into complex structures.
Wirkmechanismus
The mechanism of action of [2-(2-Methoxyethoxy)ethoxy]acetyl azide involves its reactivity with various nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound is similar in structure but lacks the azide group, making it less reactive in certain types of reactions.
[2-(2-Methoxyethoxy)ethoxy]amine: This compound has an amine group instead of an azide, leading to different reactivity and applications.
Uniqueness
The presence of the azide group in [2-(2-Methoxyethoxy)ethoxy]acetyl azide makes it unique compared to its analogs. This functional group imparts high reactivity, enabling the compound to participate in a wide range of chemical reactions, including cycloaddition and substitution reactions. This reactivity is particularly valuable in synthetic chemistry and the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
850148-59-3 |
|---|---|
Molekularformel |
C7H13N3O4 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
2-[2-(2-methoxyethoxy)ethoxy]acetyl azide |
InChI |
InChI=1S/C7H13N3O4/c1-12-2-3-13-4-5-14-6-7(11)9-10-8/h2-6H2,1H3 |
InChI-Schlüssel |
PDCKMTDIRKNAJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCC(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
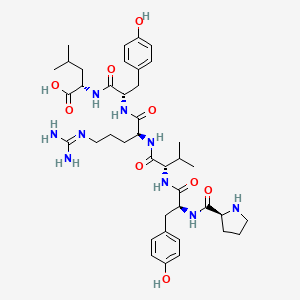

![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
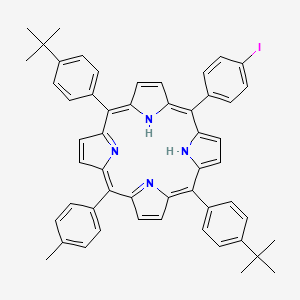
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
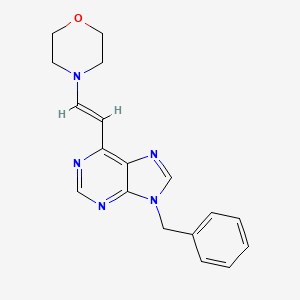
![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
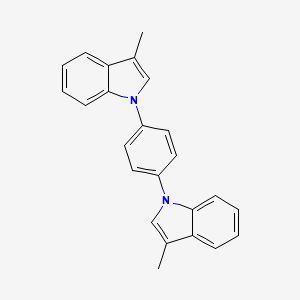
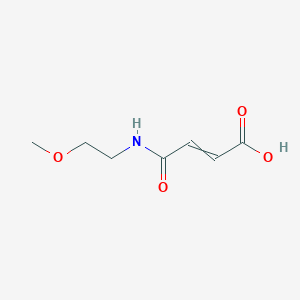
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
